2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

説明

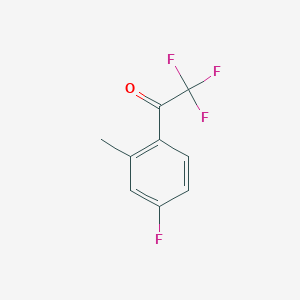

2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is a fluorinated organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, where the hydrogen atoms are replaced by fluorine atoms and a methyl group. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone typically involves the fluorination of acetophenone derivatives. One common method is the reaction of 2’-methylacetophenone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .

化学反応の分析

Types of Reactions

2’-Methyl-2,2,2,4’-tetrafluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 2’-methyl-2,2,2,4’-tetrafluorobenzoic acid.

Reduction: Formation of 2’-methyl-2,2,2,4’-tetrafluoro-1-phenylethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Materials Science

Fluorinated Polymers for Fuel Cells

One of the prominent applications of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone is in the development of high-performance fluorinated polymeric membranes for direct ammonia fuel cells (DAFCs). These membranes are crucial for enhancing ionic conductivity and mechanical stability while minimizing ammonia permeability. The incorporation of this compound into poly(aryl piperidinium) membranes allows for the adjustment of fluorine content, which optimizes the performance characteristics essential for fuel cell applications. The highly hydrophobic nature of the fluorinated comonomer facilitates phase separation and the formation of interconnected hydrophilic channels that are vital for efficient anion transport in these systems .

Organic Synthesis

Reagent in Chemical Reactions

In organic chemistry, this compound serves as an important reagent in various synthetic pathways. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and condensation reactions. Its fluorinated structure imparts distinctive reactivity patterns that can be exploited to create novel compounds with specific functional groups. This versatility makes it a valuable building block in pharmaceutical and agrochemical industries .

Biocatalysis and Green Chemistry

Sustainable Processes

Recent research indicates that this compound can play a role in biocatalysis by serving as a substrate for enzymatic reactions. The use of biocatalysts provides an eco-friendly alternative to traditional chemical synthesis methods by operating under milder conditions and reducing waste. Studies have shown that enzymes can effectively convert this compound into various valuable products, thus contributing to sustainable practices in organic synthesis .

Case Study 1: Fuel Cell Membranes

A study focused on the synthesis and evaluation of polymer membranes incorporating this compound demonstrated significant improvements in ionic conductivity compared to traditional membranes. The research highlighted the balance between hydrophobic and hydrophilic properties achieved through careful copolymerization techniques. Membranes with optimized fluorine content exhibited enhanced performance metrics suitable for commercial DAFC applications .

Case Study 2: Organic Synthesis Applications

In another case study, researchers utilized this compound as a key intermediate in the synthesis of fluorinated pharmaceuticals. The compound's unique electronic properties facilitated selective reactions that led to high yields of desired products. This application underscores its importance in developing new therapeutic agents with improved efficacy and reduced side effects .

作用機序

The mechanism of action of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

2,2,2-Trifluoroacetophenone: Lacks the methyl group but shares similar fluorinated properties.

4’-Chloro-2,2,2-trifluoroacetophenone: Contains a chlorine atom instead of a methyl group.

4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of a methyl group

Uniqueness

2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is unique due to the presence of both a methyl group and multiple fluorine atoms, which confer distinct chemical properties. These modifications enhance its reactivity and make it a valuable compound in various chemical syntheses and applications .

生物活性

2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS No. 886370-02-1) is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of multiple fluorine atoms and a methyl group, suggests interesting biological activities that merit investigation. This article explores the biological activity of this compound based on current research findings.

- IUPAC Name: this compound

- Molecular Formula: C9H6F4O

- Molecular Weight: 206.14 g/mol

- CAS Registry Number: 886370-02-1

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential cytotoxic effects, anti-inflammatory properties, and interactions with biological systems.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction |

| MCF-7 | 20.5 | Cell cycle arrest |

| A549 | 18.0 | Apoptotic pathway |

These findings suggest that the compound may have potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its cytotoxic effects, the compound has demonstrated anti-inflammatory properties in vitro. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages.

Table: Inhibition of Cytokine Release

| Cytokine | Control Release (pg/mL) | Release with Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

The reduction in cytokine levels indicates that this compound may be useful in managing inflammatory conditions.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways.

- Disruption of Membrane Integrity: It could affect cell membrane dynamics leading to increased permeability and subsequent cell death.

- Modulation of Signaling Pathways: There is evidence suggesting that it may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cells: A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity in breast cancer cells (MCF-7), indicating its potential use in targeted cancer therapies.

- Inflammation Model: In a murine model of inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups treated with a placebo.

特性

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSWWZBSVVEQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645221 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-02-1 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。